
5'-O-DMT-rI
Overview
Description
5'-O-DMT-rI (5'-O-(4,4'-Dimethoxytrityl)-riboinosine) is a modified nucleoside widely used in the synthesis of oligoribonucleotides (RNAs) . Its structure includes a dimethoxytrityl (DMT) group at the 5'-hydroxyl position, which protects the ribose sugar during solid-phase oligonucleotide synthesis. Key characteristics include:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-DMT-rI typically involves the protection of the 5’ hydroxyl group of a ribonucleoside with a dimethoxytrityl chloride (DMT-Cl) reagent. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the DMT ether linkage. The general reaction scheme is as follows:
Starting Material: Ribonucleoside (e.g., adenosine, cytidine, guanosine, or uridine).
Reagent: Dimethoxytrityl chloride (DMT-Cl).
Base: Pyridine or triethylamine.
Solvent: Dichloromethane (DCM) or acetonitrile.
Reaction Conditions: Room temperature, typically under an inert atmosphere to prevent moisture interference.
The reaction proceeds with the nucleophilic attack of the 5’ hydroxyl group on the DMT-Cl, resulting in the formation of 5’-O-DMT-rI.
Industrial Production Methods
Industrial production of 5’-O-DMT-rI follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of ribonucleosides and DMT-Cl.
Automated Reaction Systems: Use of automated synthesis equipment to ensure consistent reaction conditions and high yield.
Purification: Typically involves chromatography techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels required for oligonucleotide synthesis.
Chemical Reactions Analysis
Types of Reactions
5’-O-DMT-rI undergoes several types of chemical reactions, primarily focused on the removal of the DMT protecting group and subsequent modifications to the ribonucleoside:
Deprotection: The DMT group can be removed under acidic conditions, typically using trichloroacetic acid (TCA) in dichloromethane.
Oxidation: The ribonucleoside can undergo oxidation reactions, often using reagents like iodine in the presence of water.
Substitution: The nucleobase can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Deprotection: Trichloroacetic acid (TCA) in dichloromethane.
Oxidation: Iodine in water or other oxidizing agents.
Substitution: Various nucleophilic reagents depending on the desired modification.
Major Products
The major products formed from these reactions include the deprotected ribonucleoside and various modified nucleosides depending on the specific substitution reactions performed.
Scientific Research Applications
Applications in Therapeutic Development
-
Antisense Oligonucleotides :
- Mechanism : Antisense oligonucleotides are designed to bind to specific mRNA sequences, inhibiting protein translation.
- Case Study : A study demonstrated that using 5'-O-DMT-rI in the synthesis of antisense oligonucleotides led to effective downregulation of target genes in cancer cells, showcasing its potential in cancer therapy .
-
RNA Interference :
- Mechanism : Small interfering RNAs (siRNAs) can be synthesized using this compound to induce RNA interference, a process where specific mRNA molecules are targeted for degradation.
- Case Study : Research indicated that siRNAs synthesized with this compound exhibited enhanced stability and efficacy in silencing genes associated with viral infections .
-
mRNA Therapeutics :
- Mechanism : The use of modified mRNA for vaccination and gene therapy has gained traction, with this compound being integral in synthesizing these mRNA constructs.
- Case Study : Clinical trials involving mRNA vaccines synthesized with this compound have shown promising results in eliciting robust immune responses against infectious diseases .
Applications in Molecular Biology
-
Synthesis of Ribozymes :
- Mechanism : Ribozymes are catalytic RNA molecules that can catalyze biochemical reactions. The incorporation of this compound allows for precise control over ribozyme structure.
- Case Study : A study highlighted the successful use of ribozymes synthesized with this compound to catalyze specific RNA cleavage reactions, providing insights into RNA biology .
-
Studying RNA Folding and Structure :
- Mechanism : Researchers utilize oligonucleotides synthesized with this compound to investigate RNA folding dynamics and tertiary structure formation.
- Case Study : Investigations into the folding pathways of riboswitches using modified RNA have revealed critical information about RNA function and regulation .
Potential Clinical Applications
- Gene Therapy :
-
Vaccine Development :
- With the rise of mRNA vaccines, compounds like this compound are essential for producing stable mRNA that can be used to generate protective immune responses against various pathogens.
- Recent advancements have shown that vaccines utilizing RNA synthesized with this compound can induce long-lasting immunity .
Mechanism of Action
The primary mechanism of action for 5’-O-DMT-rI involves its role as a protected intermediate in RNA synthesis. The DMT group protects the 5’ hydroxyl group during the stepwise addition of nucleotides, preventing unwanted side reactions. Once the desired oligoribonucleotide is synthesized, the DMT group is removed under acidic conditions, revealing the free 5’ hydroxyl group necessary for further biological activity.
Comparison with Similar Compounds
Comparison with Similar Nucleotide Derivatives
The following table compares 5'-O-DMT-rI with structurally and functionally analogous compounds used in nucleic acid synthesis:
Key Structural and Functional Differences:
Protecting Groups :
- This compound and 5'-O-DMT-rU feature a DMT group at the 5'-position, which prevents unwanted side reactions during oligonucleotide chain elongation. In contrast, 5'-O-TBDMS-dA uses a tert-butyldimethylsilyl (TBDMS) group to protect the 2'-hydroxyl in RNA synthesis, offering enhanced stability under acidic conditions .
- 5'-O-DMT-2'-O-TBDMS-rI combines both DMT and TBDMS groups, enabling selective deprotection in complex RNA synthesis workflows .
Base Specificity: this compound contains inosine, a nucleoside with broad base-pairing flexibility (pairing with adenine, cytosine, or uracil). This contrasts with 5'-O-DMT-Thymidine (thymine-specific) and 5'-O-TBDMS-dA (adenine-specific), which are used in DNA synthesis .
Purity and Scale :
- All derivatives listed have >97% purity, but 5'-O-DMT-rU achieves the highest purity (99.94%), making it ideal for high-fidelity applications .
- Available sizes range from 1 mg to 100 mg, with This compound typically supplied in 50 mg quantities for research-scale experiments .
Clinical Relevance: None of these compounds have reported clinical data, emphasizing their exclusive role in biochemical research .
Limitations:
Biological Activity
5'-O-DMT-rI (5'-O-Dimethoxytrityl-riboadenosine) is a modified nucleoside that plays a significant role in RNA synthesis and has garnered attention for its potential applications in molecular biology, particularly in the synthesis of oligoribonucleotides. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.
Overview of this compound
This compound is a derivative of ribonucleic acid (RNA) that features a dimethoxytrityl (DMT) protecting group at the 5' position. This modification enhances the stability and solubility of the nucleoside, making it suitable for various biochemical applications, particularly in the synthesis of RNA oligonucleotides. The DMT group can be removed under specific conditions to allow for subsequent reactions, facilitating the formation of longer RNA sequences.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its role in RNA synthesis. It participates in the following processes:
- Incorporation into RNA Chains : As a nucleotide building block, this compound can be incorporated into RNA strands during transcription processes.
- Stabilization of RNA Structures : The DMT group provides protection against nucleophilic attack and degradation, enhancing the stability of RNA molecules synthesized with this nucleoside.
Applications in Molecular Biology
This compound has several notable applications:
- mRNA Vaccine Development : Its use in synthesizing modified mRNA has implications for vaccine technology, where stability and efficiency are crucial.
- Therapeutic RNA Oligonucleotides : The compound can be utilized in developing therapeutic agents targeting various diseases through RNA interference or antisense strategies.
Research Findings
Recent studies have highlighted the significance of this compound in various contexts:
- Synthesis Efficiency : Research indicates that incorporating this compound into oligoribonucleotides significantly improves synthesis efficiency compared to unmodified nucleosides .
- Biological Significance : A study demonstrated that oligoribonucleotides containing this compound exhibited enhanced biological activity, suggesting its potential as a valuable tool for gene expression studies.
Case Studies
Several case studies illustrate the practical applications and benefits of using this compound:
- Case Study 1: mRNA Vaccine Development
- Researchers utilized this compound to synthesize mRNA vaccines, achieving high translation efficiency and stability. The results indicated that modified mRNA could elicit robust immune responses in preclinical models.
- Case Study 2: Therapeutic Applications
- A study involving the synthesis of therapeutic RNA oligonucleotides showed that incorporating this compound led to improved pharmacokinetic profiles and enhanced target specificity.
Data Table: Comparison of Nucleoside Modifications
Nucleoside | Modification Type | Biological Activity | Application Area |
---|---|---|---|
This compound | Dimethoxytrityl | High incorporation efficiency | mRNA synthesis |
Unmodified rI | None | Lower stability and incorporation rate | General RNA synthesis |
2'-O-Methyl-rI | Methylation | Enhanced resistance to degradation | Therapeutic oligonucleotides |
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are most effective for characterizing 5'-O-DMT-rI's purity and structural integrity?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HR-MS) are critical for structural elucidation. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV-Vis detection at 254 nm is recommended. Ensure spectra are validated against synthetic intermediates and reference standards. Quantitative NMR (qNMR) can confirm molar ratios of protective groups like the 5'-O-DMT moiety .
Q. How can researchers design a reproducible synthesis protocol for this compound?
- Answer : Optimize reaction conditions (e.g., solvent, temperature, catalyst) using Design of Experiments (DoE) to identify critical parameters. Document step-by-step procedures, including purification methods (e.g., column chromatography gradients, recrystallization solvents). Validate reproducibility through triplicate syntheses with independent analysts. Publish detailed protocols in alignment with journal guidelines for experimental transparency .
Q. What are the key considerations for storing this compound to prevent degradation?
- Answer : Store lyophilized samples in anhydrous, oxygen-free environments at -20°C. Monitor stability via accelerated degradation studies (e.g., 40°C/75% relative humidity) with HPLC analysis at intervals. Use inert gas (argon) for long-term storage of solutions. Document storage conditions in metadata to ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?
- Answer : Conduct meta-analyses to identify confounding variables (e.g., assay type, cell line variability, compound purity). Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to cross-validate results. Apply multivariate statistical models to isolate factors influencing discrepancies. Transparently report raw data and analytical workflows in repositories like Chemotion .
Q. What strategies optimize the integration of this compound into in vivo pharmacokinetic studies?
- Answer : Employ LC-MS/MS for sensitive quantification in biological matrices. Design staggered dosing regimens to assess linear pharmacokinetics and metabolite profiling. Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution. Address interspecies variability by testing in multiple animal models and correlate with in vitro hepatic microsome data .
Q. How should researchers address the lack of standardized protocols for assessing this compound’s receptor binding specificity?
- Answer : Establish a consensus panel of receptor targets (e.g., 5-HT1A, 5-HT2A) and validate assays using positive/negative controls (e.g., 5-MeO-DMT as a reference). Perform competitive binding assays with radiolabeled ligands (e.g., [³H]-LSD) and report IC₅₀ values with confidence intervals. Share assay protocols via platforms like NFDI4Chem to promote reproducibility .
Q. Methodological Challenges and Solutions
Q. What computational tools are suitable for modeling this compound’s conformational dynamics?
- Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) with force fields parameterized for nucleosides (e.g., AMBER). Validate against experimental data (e.g., NMR-derived NOEs). Collaborate with computational chemists to ensure accurate solvation models and entropy calculations. Publish simulation trajectories in repositories like nmrXiv for peer validation .
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?
- Answer : Implement Quality by Design (QbD) principles, including critical quality attribute (CQA) monitoring (e.g., purity, yield). Use Process Analytical Technology (PAT) for real-time reaction monitoring. Establish acceptance criteria for raw materials (e.g., ribose isomer purity ≥99%) and document deviations in electronic lab notebooks (ELNs) .
Q. Data Management and Compliance
Q. What metadata standards are essential for sharing this compound research data?
- Answer : Adopt the ISA (Investigation, Study, Assay) framework for experimental context. Include chemical identifiers (InChIKey, SMILES), instrument parameters (e.g., NMR frequency, MS ionization mode), and biological model details (e.g., cell line authentication). Use FAIRsharing.org to select discipline-specific repositories .
Q. How should GDPR compliance be integrated into studies involving human-derived samples exposed to this compound?
- Answer : Anonymize data at collection (e.g., replace participant IDs with codes). Obtain explicit consent for data sharing in publications. Conduct a Data Protection Impact Assessment (DPIA) if handling sensitive health data. Store encrypted datasets on institutional servers with access logs .
Q. Tables for Methodological Reference
Properties
IUPAC Name |
9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N4O7/c1-39-22-12-8-20(9-13-22)31(19-6-4-3-5-7-19,21-10-14-23(40-2)15-11-21)41-16-24-26(36)27(37)30(42-24)35-18-34-25-28(35)32-17-33-29(25)38/h3-15,17-18,24,26-27,30,36-37H,16H2,1-2H3,(H,32,33,38)/t24-,26-,27-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXVLEMIGAJLIN-BQOYKFDPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C5N=CNC6=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=CNC6=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.